N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide
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Overview
Description
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a hydroxyphenyl group, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-iodobenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid and methanol, respectively. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to biological receptors, while the hydroxyphenyl and iodinated benzamide moieties contribute to its overall activity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-methylbenzamide
- N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Uniqueness
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide stands out due to the presence of the hydroxyphenyl group and the iodine atom, which confer unique chemical reactivity and biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN3O2/c1-3-22(4-2)14-10-9-13(17(23)11-14)12-20-21-18(24)15-7-5-6-8-16(15)19/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLLOEUNDISNNU-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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